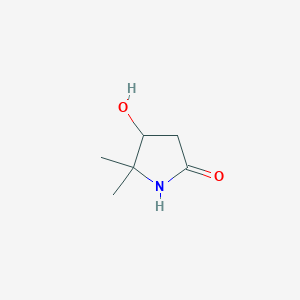
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
説明
4-Hydroxy-5,5-dimethylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-5,5-dimethylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-5,5-dimethylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Various Products : It can be used to produce 2-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)propane-1,3-diol and ethyl, as mentioned in the research by Kaminsky and Lamchen (1967) in the "Journal of The Chemical Society C: Organic" (Kaminsky & Lamchen, 1967).
Catalysis in Titrimetric Analysis : 4-Dimethylaminopyridine, a derivative, is an effective catalyst for titrimetric determination of hydroxy groups in primary and secondary alcohols, as reported by Connors and Albert (1973) in the "Journal of Pharmaceutical Sciences" (Connors & Albert, 1973).
Synthesis of 1,4-Dicarbonyl Compounds : Its potential suitability for new syntheses of 1,4-dicarbonyl compounds is highlighted in research by Wedler, Costisella, and Schick (1990) in the "Journal Fur Praktische Chemie-chemiker-zeitung" (Wedler, Costisella, & Schick, 1990).
Studying Chemical and Enzymatic Reactions : 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, another derivative, is a model compound for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate, as discussed by Whiteley, Drais, and Huennekens (1969) in "Archives of Biochemistry and Biophysics" (Whiteley, Drais, & Huennekens, 1969).
Photochemical Reactions : The synthesis of 5-hydroxychromenes is used for studying the interaction between pyrrolidine and oxygen atoms in organic molecules, as per Apsimon, Herman, and Huber (1985) in the "Canadian Journal of Chemistry" (Apsimon, Herman, & Huber, 1985).
Templates in Medicinal Chemistry : It provides easy access to 3,4-disubstituted 5,5-dimethylpiperidines, which are valuable templates in medicinal chemistry, according to Mollet et al. (2011) in "The Journal of Organic Chemistry" (Mollet et al., 2011).
Investigation of Radical Scavengers and Antioxidants : The electrochemically assisted Fenton reaction, which generates hydroxyl radicals, allows for on-line analysis of their oxidation products, making it a useful tool for investigating new radical scavengers and antioxidants, as found in research by Jurva, Wikström, and Bruins (2002) in "Rapid Communications in Mass Spectrometry : RCM" (Jurva, Wikström, & Bruins, 2002).
Synthesis and Photochemistry : The compound and its derivatives can be used in photochemical reactions like photocycloaddition, photocyclodimerisation, and photoreduction, as investigated by Ihlefeld and Margaretha (1992) in "Helvetica Chimica Acta" (Ihlefeld & Margaretha, 1992).
特性
IUPAC Name |
4-hydroxy-5,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4(8)3-5(9)7-6/h4,8H,3H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBINJZITHGAVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5,5-dimethylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




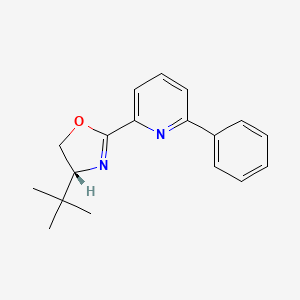
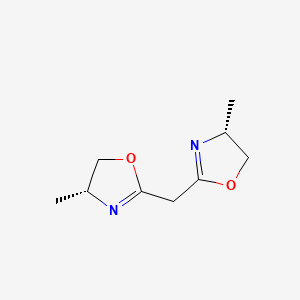
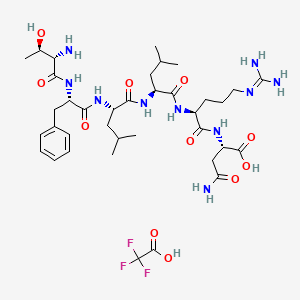
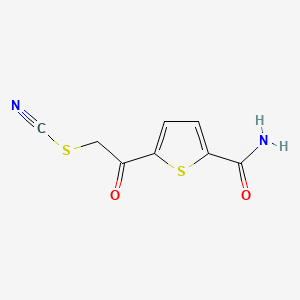
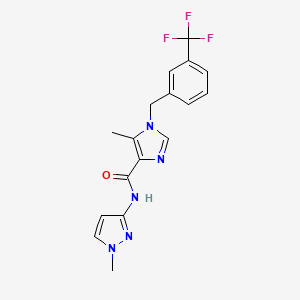
![Benzyl (2S)-4-(7-(8-chloronaphthalen-1-yl)-2-(methylsulfinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B8180660.png)
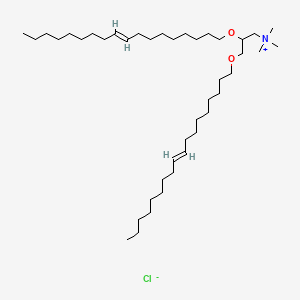
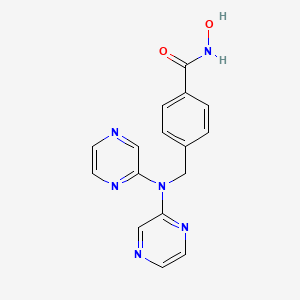

![4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B8180699.png)
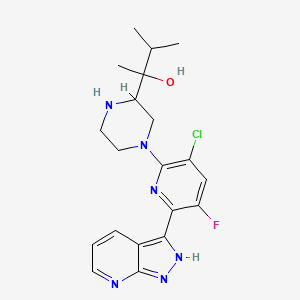
![1-[4-[6-Amino-5-(methoxyiminomethyl)pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea](/img/structure/B8180724.png)
![N-{[(2,3-dichlorophenyl)methylidene]amino}guanidine](/img/structure/B8180731.png)